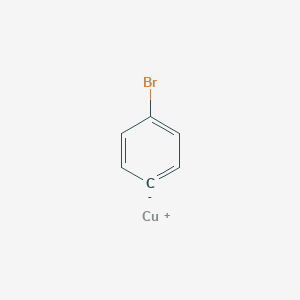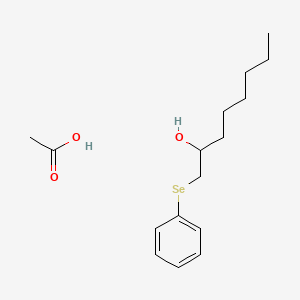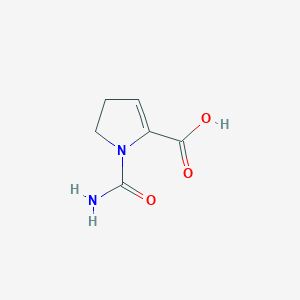
1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with significant importance in organic chemistry. This compound features a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The presence of both carbamoyl and carboxylic acid functional groups makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as manganese complexes or copper catalysts, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Catalytic copper(II) and air can be used as oxidants.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and benzoyl chloride are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring .
Scientific Research Applications
1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. It may also participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylic acid: A related compound with a similar pyrrole ring structure but lacking the carbamoyl group.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another pyrrole derivative with different substituents on the ring.
Uniqueness: 1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds .
Properties
CAS No. |
66066-77-1 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
1-carbamoyl-2,3-dihydropyrrole-5-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h2H,1,3H2,(H2,7,11)(H,9,10) |
InChI Key |
BENSRYRKCJTVRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=C1)C(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


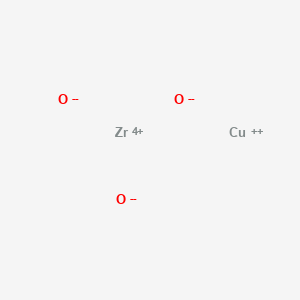
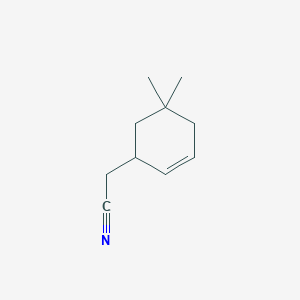
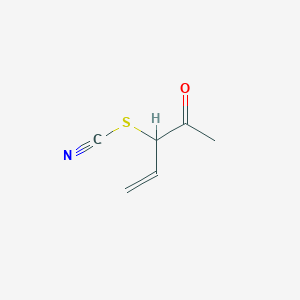
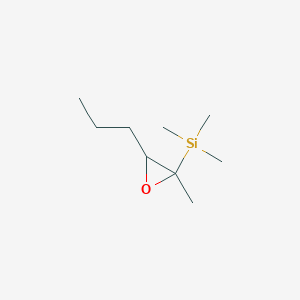
![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)
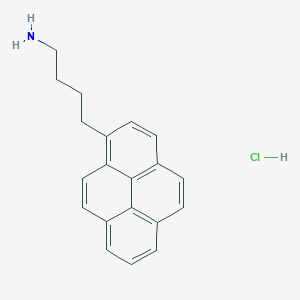

![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)
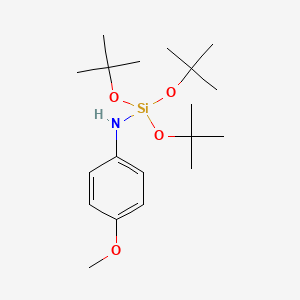
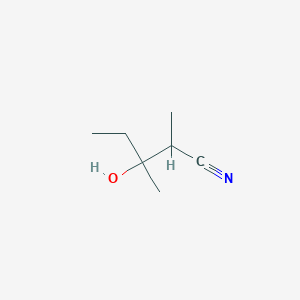
![{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride](/img/structure/B14470141.png)
